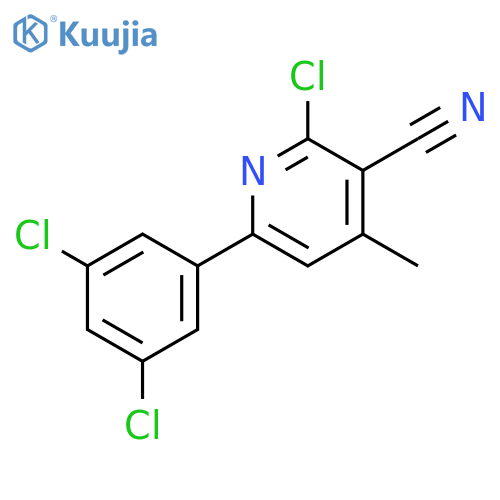

Cas no 1956364-80-9 (3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-)

1956364-80-9 structure

商品名:3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-

CAS番号:1956364-80-9

MF:C13H7Cl3N2

メガワット:297.567079782486

CID:5211845

3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-

-

- インチ: 1S/C13H7Cl3N2/c1-7-2-12(18-13(16)11(7)6-17)8-3-9(14)5-10(15)4-8/h2-5H,1H3

- InChIKey: NQTFPYHORUTVBC-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(C2=CC(Cl)=CC(Cl)=C2)=CC(C)=C1C#N

3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD440240-1g |

2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile |

1956364-80-9 | 97% | 1g |

¥4018.0 | 2023-03-12 | |

| Chemenu | CM513604-1g |

2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile |

1956364-80-9 | 97% | 1g |

$573 | 2023-03-10 |

3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl- 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1956364-80-9 (3-Pyridinecarbonitrile, 2-chloro-6-(3,5-dichlorophenyl)-4-methyl-) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量